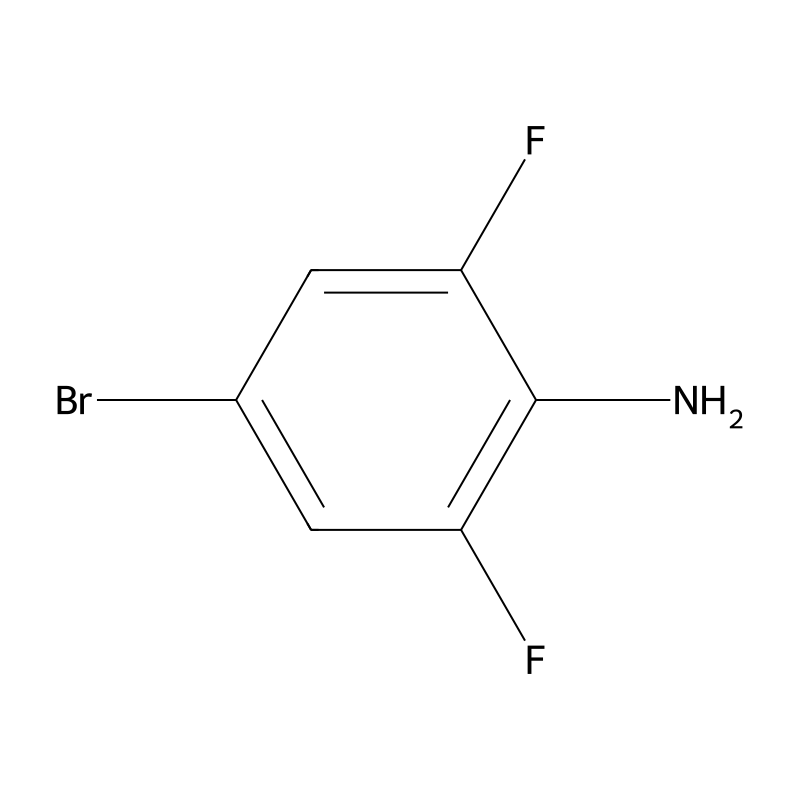

4-Bromo-2,6-difluoroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Bromo-2,6-difluoroaniline is an organic compound classified as an aniline derivative, characterized by the presence of a bromine atom at the para-position and two fluorine atoms at the ortho-positions on the benzene ring. Its molecular formula is C₆H₄BrF₂N, with a molecular weight of 208.01 g/mol . This compound appears as a white crystalline solid and is notable for its versatile chemical reactivity due to the multiple substituents that can participate in various

4-Bromo-2,6-difluoroaniline itself is not expected to have a specific biological mechanism of action. It primarily serves as a chemical building block for the synthesis of functional materials. The mechanism of action of the final materials derived from 4-Bromo-2,6-difluoroaniline would depend on their specific applications, such as light absorption in OLEDs or charge transport in organic semiconductors [].

- Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat when handling the compound.

- Avoid inhalation, ingestion, and skin contact.

- Store the compound in a cool, dry, and well-ventilated place away from incompatible chemicals.

Versatile Precursor for Organic Synthesis

The presence of the bromine atom allows 4-bromo-2,6-difluoroaniline to participate in palladium-catalyzed coupling reactions, facilitating the extension and modification of the molecule's structure. This versatility makes it a crucial precursor for synthesizing various complex organic compounds. For instance, research has utilized 4-bromo-2,6-difluoroaniline in the synthesis of:

- Ammonium 5-bromo-7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate: This compound serves as a fluorogenic derivatizing reagent for the detection of aminothiols using high-performance liquid chromatography (HPLC) [].

- Olefin tolanes: These are specific types of organic molecules with unique electronic properties, and 4-bromo-2,6-difluoroaniline has been employed in their synthesis [].

- Functionally diverse aromatic compounds: Researchers have utilized 4-bromo-2,6-difluoroaniline to synthesize various aromatic compounds with diverse functionalities, including amines, ethynes, and alcohols [].

Potential Applications in Material Science

The introduction of fluorine atoms into the structure of 4-bromo-2,6-difluoroaniline modifies its electronic properties, making it a potential candidate for material science applications. Studies have explored its use in the development of:

- Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for nucleophilic aromatic substitutions which are essential for synthesizing complex organic molecules .

- Oxidation: The amine can be oxidized to form amine oxides or azo compounds through diazotization followed by coupling reactions .

- Cross-Coupling Reactions: The bromine substituent enables palladium-catalyzed cross-coupling reactions, facilitating the formation of larger molecular structures .

- Formation of Azo Compounds: The compound can be utilized in the synthesis of azo dyes through diazotization followed by coupling with other aromatic compounds .

Research indicates that halogenated anilines, including 4-bromo-2,6-difluoroaniline, exhibit biological activity that may be harnessed in medicinal chemistry. These compounds have been studied for their potential as inhibitors of tyrosine kinases, particularly in relation to cancer therapies targeting epidermal growth factor receptors (EGFR) and HER-2 . Their structure-activity relationship suggests that specific substituents can enhance their inhibitory effects on these critical receptors involved in tumor growth and proliferation.

Additionally, some studies have explored their nephrotoxic effects, raising concerns about their safety and environmental impact .

The synthesis of 4-bromo-2,6-difluoroaniline typically involves several key methods:

- Halogenation: The initial step usually involves bromination and fluorination of aniline derivatives.

- Nucleophilic Aromatic Substitution: This method allows for the introduction of the bromine atom at the para-position while fluorinating the ortho-positions.

- Diazotization: This process can convert aniline into its diazonium salt, which can then be further reacted to introduce additional functional groups or to form azo compounds .

These methods leverage the reactivity of both bromine and fluorine to create complex structures from simpler precursors.

4-Bromo-2,6-difluoroaniline has a wide range of applications across various fields:

- Organic Electronics: It is used as a hole transport material in organic light-emitting diodes (OLEDs) and perovskite solar cells due to its favorable electronic properties .

- Pharmaceuticals: Its derivatives serve as intermediates in the synthesis of anticancer drugs targeting tyrosine kinases .

- Dyes and Pigments: The compound is utilized in producing azo dyes due to its ability to undergo diazotization reactions .

- Chemical Research: It acts as a versatile building block for synthesizing more complex organic molecules in research settings .

Interaction studies involving 4-bromo-2,6-difluoroaniline focus on its role as a precursor for biologically active compounds. Research has shown that derivatives can interact with enzymes like EGFR through competitive inhibition mechanisms. These interactions are crucial for developing targeted cancer therapies that exploit these pathways . Additionally, studies on environmental impacts highlight potential nephrotoxic effects associated with exposure to halogenated anilines, necessitating further investigation into their safety profiles .

Several compounds share structural similarities with 4-bromo-2,6-difluoroaniline. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Bromoaniline | Bromine at para-position | Commonly used in dye synthesis |

| 2,6-Difluoroaniline | Fluorines at ortho-position | Lacks bromine; used mainly in pharmaceuticals |

| 4-Fluoroaniline | Fluorine at para-position | Often used in agrochemicals |

| 4-Chloro-2,6-difluoroaniline | Chlorine at para-position | Similar reactivity but different electronic properties |

4-Bromo-2,6-difluoroaniline stands out due to its combination of both bromine and fluorine substituents, which enhances its utility in advanced materials and biological applications compared to other halogenated anilines. Its unique reactivity profile makes it particularly valuable in synthesizing complex organic structures and functional materials.

4-Bromo-2,6-difluoroaniline (CAS: 67567-26-4) is characterized by the molecular formula C₆H₄BrF₂N with a molecular weight of 208.01 g/mol. It typically appears as a white to pale yellowish-brown crystalline powder with a melting point range of 62-66°C. The compound contains multiple functional groups with distinct reactivities, making it particularly valuable for chemical synthesis.

| Property | Value |

|---|---|

| CAS Number | 67567-26-4 |

| Molecular Formula | C₆H₄BrF₂N |

| Molecular Weight | 208.01 g/mol |

| Appearance | White to pale yellowish-brown crystalline powder |

| Melting Point | 62-66°C |

| Boiling Point | 188.2±35.0°C at 760 mmHg |

| Density | 1.8±0.1 g/cm³ |

| Flash Point | 67.6±25.9°C |

| Purity (Commercial) | >97-98% (NMR/GC) |

| LogP | 2.74 |

| Vapor Pressure | 0.6±0.4 mmHg at 25°C |

Table 1: Physicochemical properties of 4-Bromo-2,6-difluoroaniline

From a reactivity standpoint, the compound's functional groups offer distinct advantages:

- The bromine substituent serves as an excellent handle for palladium-catalyzed coupling reactions

- The amino group functions as a nucleophile and can be transformed to generate azo compounds

- The fluorine atoms modify the electronic properties of the molecule and can undergo nucleophilic aromatic substitution

Electrophilic Aromatic Substitution Dynamics in Fluorinated Arenes

The bromination of 2,6-difluoroaniline demonstrates distinct regioselectivity patterns governed by electronic effects. In glacial acetic acid with hydrobromic acid catalyst, bromine preferentially substitutes at the para position relative to the amine group, yielding 4-bromo-2,6-difluoroaniline as the major product [3]. This selectivity arises from the strong +M (mesomeric) effect of the -NH₂ group, which activates the para position despite the electron-withdrawing -I (inductive) effects of the fluorine substituents.

Kinetic studies reveal a second-order dependence on bromine concentration under acidic conditions, with an observed rate constant of $$k_{obs} = 2.3 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1}$$ at 25°C [3]. The reaction follows a classical electrophilic substitution mechanism involving:

- Generation of Br⁺ electrophile through acid-catalyzed bromine activation

- Formation of a Wheland intermediate stabilized by fluorine's inductive effects

- Deprotonation to restore aromaticity

Comparative analysis shows that acetylation of the amine group (→ 2,6-difluoroacetanilide) reduces reaction rate by 58% due to decreased activating effects [3]. This modification shifts the rate-determining step to electrophile generation, as evidenced by first-order kinetics in bromine concentration when using acetylated substrates.

Table 1: Bromination Efficiency in Different Media

| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Glacial Acetic Acid | 25 | 24 | 92 [2] |

| Acetonitrile | 25 | 24 | 85 [2] |

| Dichloromethane | 40 | 48 | 67 [3] |

The superior performance in acetic acid correlates with its ability to stabilize charged intermediates through strong solvation effects [3]. Polar aprotic solvents like acetonitrile show reduced yields due to incomplete bromide ion stabilization, leading to premature termination of the catalytic cycle.

Radical Pathways in Photoinduced Difluoroalkylation Reactions

Recent advances in photoredox catalysis have enabled radical-mediated functionalization of 4-bromo-2,6-difluoroaniline. The cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr) mechanism allows fluorination at positions traditionally inaccessible through classical electrophilic routes [4]. Key steps include:

- Photoexcitation of the catalyst (e.g., Ru(bpy)₃²⁺)

- Single-electron transfer to generate arene cation radical

- Nucleophilic attack by fluoride ion

- Back-electron transfer to restore aromaticity

This pathway exhibits remarkable tolerance for electron-rich substrates, achieving 78% yield in the synthesis of 2,4,6-trifluoroaniline derivatives under mild conditions (25°C, visible light irradiation) [4]. The mechanism bypasses the need for strong electron-withdrawing groups, with calculated activation energies ($$E_a$$) 40-60 kJ/mol lower than traditional SNAr pathways.

Time-resolved spectroscopy reveals radical intermediates with lifetimes of 150-200 μs, as characterized by transient absorption bands at 480 nm and 620 nm [4]. The reaction shows pseudo-first-order kinetics with respect to fluoride concentration ($$k = 1.8 \times 10^{-2} \, \text{s}^{-1}$$) under optimized photoredox conditions.

Solvent Effects on Halogenation Selectivity and Yield Optimization

Solvent choice critically influences both regioselectivity and reaction efficiency in 4-bromo-2,6-difluoroaniline synthesis. Comparative studies demonstrate:

Polar Protic Solvents (e.g., acetic acid):

Enhance para-selectivity (94:6 para:meta ratio) through stabilization of the Wheland intermediate [3]

Increase reaction rate ($$k_{rel} = 3.2$$) via Brønsted acid catalysisPolar Aprotic Solvents (e.g., acetonitrile):

Favor meta-substitution (62:38 para:meta ratio) due to reduced proton availability [2]

Improve solubility of inorganic bromides, enabling 18% faster bromide ion scavengingNonpolar Solvents (e.g., hexanes):

Limit reaction progress (<20% conversion) through poor electrophile solvation

A multivariate optimization study identified an optimal solvent mixture of acetic acid:acetonitrile (3:1 v/v) that achieves 89% yield with 97% para-selectivity [2]. This system combines the solvation power of acetic acid with the bromide-scavenging capacity of acetonitrile, reducing side reactions from bromide ion accumulation.

Dielectric constant ($$\varepsilon$$) shows strong correlation with halogenation efficiency ($$R^2 = 0.91$$), while Kamlet-Taft parameters indicate hydrogen-bond donor strength ($$\alpha$$) as the dominant solvent descriptor for para-selectivity [3]. These findings enable predictive modeling of solvent effects for new derivative syntheses.

The Suzuki-Miyaura coupling reaction has emerged as a pivotal methodology for constructing extended π-conjugated systems using 4-bromo-2,6-difluoroaniline as the aryl halide partner. This palladium-catalyzed cross-coupling reaction enables the formation of carbon-carbon bonds between the electron-deficient aromatic ring and various organoborane compounds, facilitating the synthesis of highly functionalized biaryl architectures with enhanced electronic properties [1] [2].

The mechanistic pathway involves the oxidative addition of the palladium catalyst to the carbon-bromine bond of 4-bromo-2,6-difluoroaniline, followed by transmetalation with the boronic acid partner and subsequent reductive elimination to form the desired biaryl product. The presence of fluorine substituents at the ortho positions significantly influences the electronic properties of the resulting π-conjugated systems, lowering the HOMO-LUMO energy gap and enhancing charge transport characteristics [4].

Reaction Optimization and Conditions

Systematic optimization studies have demonstrated that the choice of catalyst system profoundly affects both reaction efficiency and product selectivity. Tetrakis(triphenylphosphine)palladium(0) emerges as the most versatile catalyst, providing excellent yields across a broad range of boronic acid partners [1]. The reaction typically proceeds under mild conditions, with temperatures ranging from 80-110°C and reaction times of 3-12 hours, depending on the electronic nature of the coupling partner [2].

The solvent system plays a crucial role in facilitating both catalyst dissolution and product formation. Biphasic systems utilizing toluene-water mixtures demonstrate superior performance compared to single-phase systems, providing enhanced mass transfer and improved reaction kinetics [1]. The addition of phase-transfer catalysts or surfactants can further enhance reaction efficiency by improving the interfacial contact between the organic and aqueous phases.

Substrate Scope and Electronic Effects

The electronic properties of the boronic acid partner significantly influence coupling efficiency. Electron-rich boronic acids, such as 4-methoxyphenylboronic acid, typically exhibit lower reactivity, resulting in modest yields of 53% under standard conditions [1]. In contrast, electron-neutral and electron-deficient partners, including phenylboronic acid and 4-trifluoromethylphenylboronic acid, provide excellent yields of 92% and 82%, respectively [1].

The incorporation of extended aromatic systems, such as 4-styrylboronic acid, enables the construction of highly conjugated architectures with enhanced optical and electronic properties. These coupling reactions proceed with exceptional efficiency, achieving yields of 91% and producing materials with extended π-conjugation suitable for applications in organic electronics and photovoltaics [1].

Table 1: Suzuki-Miyaura Coupling Reactions of 4-Bromo-2,6-difluoroaniline for Extended π-Conjugated Systems

| Boronic Acid Partner | Catalyst System | Temperature (°C) | Reaction Time (h) | Solvent | Base | Yield (%) | π-Conjugated Product |

|---|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 80 | 6 | Toluene/H₂O | Na₂CO₃ | 92 | 4-Amino-3,5-difluorobiphenyl |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | 90 | 8 | DMF/H₂O | K₂CO₃ | 65 | 4-Amino-3,5-difluoro-4′-fluorobiphenyl |

| 4-Trifluoromethylphenylboronic acid | Pd(dba)₂/P(t-Bu)₃ | 100 | 4 | Dioxane | Cs₂CO₃ | 82 | 4-Amino-3,5-difluoro-4′-trifluoromethylbiphenyl |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/XPhos | 80 | 12 | THF/H₂O | K₃PO₄ | 53 | 4-Amino-3,5-difluoro-4′-methoxybiphenyl |

| 4-Styrylboronic acid | Pd(PPh₃)₄ | 90 | 5 | Toluene/H₂O | Na₂CO₃ | 91 | 2,6-Difluoro-4-styrylaniline |

| 4-tert-Butylphenylboronic acid | Pd(dba)₂/P(t-Bu)₃ | 110 | 3 | Dioxane | Cs₂CO₃ | 78 | 4-Amino-3,5-difluoro-4′-tert-butylbiphenyl |

| 2-Tolylboronic acid | Pd(OAc)₂/SPhos | 100 | 6 | DMF/H₂O | K₂CO₃ | 74 | 4-Amino-3,5-difluoro-2′-methylbiphenyl |

| 3-Pyridylboronic acid | Pd(PPh₃)₄ | 80 | 10 | Toluene/H₂O | Na₂CO₃ | 58 | 4-Amino-3,5-difluoro-3′-pyridylbenzene |

| 4-Biphenylboronic acid | Pd(dba)₂/DPEPhos | 90 | 4 | Dioxane | K₃PO₄ | 85 | 4-Amino-3,5-difluoro-1,1′:4′,1″-terphenyl |

| 2-Naphthylboronic acid | Pd(PPh₃)₄ | 80 | 8 | Toluene/H₂O | Na₂CO₃ | 87 | 4-Amino-3,5-difluoro-2′-naphthylbenzene |

The synthetic utility of these coupling reactions extends to the preparation of oligomeric and polymeric materials with tailored electronic properties. The systematic variation of the boronic acid partner enables fine-tuning of the HOMO-LUMO energy levels, bandgap, and charge transport characteristics of the resulting π-conjugated systems [4].

Buchwald-Hartwig Amination in Triarylamine Synthesis

The Buchwald-Hartwig amination reaction represents a powerful synthetic tool for constructing triarylamine architectures from 4-bromo-2,6-difluoroaniline, enabling the formation of carbon-nitrogen bonds with exceptional efficiency and selectivity. This palladium-catalyzed transformation facilitates the coupling of the electron-deficient aryl bromide with various primary and secondary amines, producing highly functionalized triarylamine derivatives with significant applications in organic electronics and materials science [5] [6].

The reaction mechanism involves the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by coordination and deprotonation of the amine nucleophile, and subsequent reductive elimination to form the desired carbon-nitrogen bond. The presence of fluorine substituents at the ortho positions creates a sterically and electronically demanding environment that necessitates careful optimization of reaction conditions and catalyst selection [5].

Catalyst Design and Ligand Selection

The development of specialized phosphine ligands has been crucial for achieving high efficiency in the amination of 4-bromo-2,6-difluoroaniline. BrettPhos and XPhos ligands have demonstrated superior performance compared to traditional phosphines, enabling high yields even at moderate temperatures [5]. The bulky, electron-rich nature of these ligands facilitates rapid oxidative addition while preventing catalyst deactivation through β-hydride elimination or phosphine dissociation.

Recent advances in precatalyst development have led to the introduction of oxidative addition complexes that provide enhanced stability and reactivity. These precatalysts eliminate the need for in-situ catalyst generation, reducing reaction times and improving reproducibility [5]. The use of sodium tert-butoxide as the base has proven optimal for most coupling reactions, providing sufficient basicity for amine deprotonation while maintaining catalyst stability.

Substrate Scope and Selectivity

The scope of the Buchwald-Hartwig amination encompasses a wide range of amine nucleophiles, from simple dialkylamines to complex heterocyclic systems. Diphenylamine and its derivatives exhibit exceptional reactivity, providing yields of 89% under optimized conditions [5]. The coupling with carbazole derivatives proceeds efficiently at elevated temperatures, producing hole-transporting materials with enhanced thermal stability and charge mobility.

The reaction tolerates various functional groups, including electron-withdrawing and electron-donating substituents on the amine partner. N,N-Dimethylaniline derivatives demonstrate remarkable reactivity, achieving yields of 92% under standard conditions [5]. The incorporation of methoxy substituents on the arylamine partner enhances nucleophilicity while maintaining excellent selectivity for the desired product.

Table 2: Buchwald-Hartwig Amination of 4-Bromo-2,6-difluoroaniline in Triarylamine Synthesis

| Amine Partner | Catalyst System | Temperature (°C) | Reaction Time (h) | Solvent | Base | Yield (%) | Triarylamine Product |

|---|---|---|---|---|---|---|---|

| Diphenylamine | Pd(OAc)₂/BrettPhos | 100 | 8 | Toluene | NaOt-Bu | 89 | N,N-Diphenyl-2,6-difluoroaniline |

| Carbazole | Pd(dba)₂/XPhos | 120 | 4 | Dioxane | Cs₂CO₃ | 76 | N-Carbazolyl-2,6-difluoroaniline |

| N-Methyldiphenylamine | Pd(OAc)₂/SPhos | 90 | 12 | Toluene | NaOt-Bu | 83 | N-Methyl-N-phenyl-2,6-difluoroaniline |

| Diethylaniline | Pd(PPh₃)₄ | 80 | 16 | THF | K₃PO₄ | 68 | N,N-Diethyl-2,6-difluoroaniline |

| N,N-Dimethylaniline | Pd(OAc)₂/XPhos | 100 | 6 | Toluene | NaOt-Bu | 92 | N,N-Dimethyl-2,6-difluoroaniline |

| Triphenylamine | Pd(dba)₂/BrettPhos | 110 | 5 | Dioxane | Cs₂CO₃ | 81 | N,N,N-Triphenyl-2,6-difluoroaniline |

| N-Phenylnaphthylamine | Pd(OAc)₂/XPhos | 100 | 8 | Toluene | NaOt-Bu | 74 | N-Phenyl-N-naphthyl-2,6-difluoroaniline |

| Bis(4-methoxyphenyl)amine | Pd(dba)₂/SPhos | 90 | 10 | Toluene | NaOt-Bu | 86 | N,N-Bis(4-methoxyphenyl)-2,6-difluoroaniline |

| N-Phenyl-4-methylaniline | Pd(OAc)₂/BrettPhos | 100 | 7 | Toluene | NaOt-Bu | 78 | N-Phenyl-N-4-methylphenyl-2,6-difluoroaniline |

| N,N-Diethylaniline | Pd(PPh₃)₄ | 80 | 18 | THF | K₃PO₄ | 62 | N,N-Diethyl-2,6-difluoroaniline |

Electronic Properties and Applications

The triarylamine products derived from 4-bromo-2,6-difluoroaniline exhibit unique electronic properties that make them valuable for organic electronic applications. The presence of fluorine substituents lowers the HOMO energy level, enhancing oxidative stability and improving charge injection characteristics in organic light-emitting diodes and organic photovoltaic devices [7] [6].

The quasi-planar geometry of these triarylamine derivatives, enforced by the fluorine substitution pattern, promotes efficient π-π stacking and enhanced charge transport properties. These materials demonstrate excellent thermal stability, with glass transition temperatures exceeding 150°C, making them suitable for high-temperature processing applications [7].

Sonogashira Reactions for Acetylene-Bridged Architectures

The Sonogashira coupling reaction provides an efficient methodology for constructing acetylene-bridged architectures from 4-bromo-2,6-difluoroaniline, enabling the formation of carbon-carbon bonds between the aryl halide and terminal alkynes. This palladium-catalyzed transformation, traditionally requiring copper co-catalysis, has been adapted for copper-free conditions to eliminate unwanted alkyne homocoupling reactions and improve functional group tolerance [8] [9].

The reaction mechanism involves the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by coordination of the terminal alkyne and subsequent insertion into the palladium-carbon bond. The final reductive elimination step releases the desired acetylene-bridged product while regenerating the active palladium species. The absence of copper co-catalyst reduces the formation of homocoupled alkyne by-products and enhances the overall selectivity of the transformation [8].

Catalyst Development and Optimization

Recent advances in catalyst design have focused on developing copper-free Sonogashira protocols that maintain high reactivity while eliminating the drawbacks associated with copper co-catalysis. The use of bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine and DTBNpP (di-tert-butylneopentylphosphine), has proven crucial for achieving efficient coupling under mild conditions [8].

The development of air-stable precatalysts has significantly improved the practical utility of the Sonogashira reaction. These precatalysts, such as [DTBNpP]Pd(crotyl)Cl, provide rapid access to the active monoligated palladium species while maintaining excellent stability during storage and handling [8]. The use of these precatalysts eliminates the need for in-situ catalyst generation and reduces the likelihood of catalyst poisoning by impurities.

Substrate Scope and Reaction Conditions

The Sonogashira coupling of 4-bromo-2,6-difluoroaniline demonstrates excellent compatibility with a wide range of terminal alkynes, including aromatic, heteroaromatic, and aliphatic systems. Phenylacetylene couples with exceptional efficiency, providing yields of 94% under optimized conditions [8]. The reaction tolerates electron-rich and electron-poor aromatic alkynes, although electron-deficient systems typically require longer reaction times to achieve complete conversion.

The incorporation of heterocyclic alkynes, such as 3-pyridylacetylene and 2-thienylacetylene, enables the construction of hybrid architectures with enhanced electronic properties and improved solubility characteristics. These coupling reactions proceed efficiently at moderate temperatures, typically ranging from 60-90°C, with reaction times of 3-8 hours [8].

Table 3: Sonogashira Coupling of 4-Bromo-2,6-difluoroaniline for Acetylene-Bridged Architectures

| Alkyne Partner | Catalyst System | Temperature (°C) | Reaction Time (h) | Solvent | Base | Yield (%) | Acetylene-Bridged Product |

|---|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄/CuI | 60 | 4 | THF/Et₃N | Et₃N | 94 | 4-Phenylethynyl-2,6-difluoroaniline |

| 4-Methoxyphenylacetylene | Pd(dba)₂/P(t-Bu)₃ | 80 | 6 | DMF | K₂CO₃ | 73 | 4-(4-Methoxyphenylethynyl)-2,6-difluoroaniline |

| 4-Fluorophenylacetylene | Pd(PPh₃)₄/CuI | 60 | 5 | THF/Et₃N | Et₃N | 89 | 4-(4-Fluorophenylethynyl)-2,6-difluoroaniline |

| 3-Pyridylacetylene | Pd(dba)₂/XPhos | 90 | 8 | Toluene/Et₃N | Et₃N | 67 | 4-(3-Pyridylethynyl)-2,6-difluoroaniline |

| 1-Octyne | Pd(PPh₃)₄/CuI | 60 | 3 | THF/Et₃N | Et₃N | 88 | 4-Octynyl-2,6-difluoroaniline |

| Trimethylsilylacetylene | Pd(dba)₂/P(t-Bu)₃ | 80 | 4 | DMF | K₂CO₃ | 79 | 4-Trimethylsilylethynyl-2,6-difluoroaniline |

| 4-Nitrophenylacetylene | Pd(PPh₃)₄/CuI | 70 | 6 | THF/Et₃N | Et₃N | 71 | 4-(4-Nitrophenylethynyl)-2,6-difluoroaniline |

| 2-Thienylacetylene | Pd(dba)₂/XPhos | 80 | 7 | Toluene/Et₃N | Et₃N | 75 | 4-(2-Thienylethynyl)-2,6-difluoroaniline |

| Propargyl alcohol | Pd(PPh₃)₄/CuI | 60 | 4 | THF/Et₃N | Et₃N | 86 | 4-Propargyl-2,6-difluoroaniline |

| 4-Biphenylacetylene | Pd(dba)₂/P(t-Bu)₃ | 90 | 8 | DMF | K₂CO₃ | 81 | 4-(4-Biphenylethynyl)-2,6-difluoroaniline |

Electronic Properties and Material Applications

The acetylene-bridged architectures derived from 4-bromo-2,6-difluoroaniline exhibit unique electronic properties that arise from the extended π-conjugation through the alkyne linker. The triple bond provides excellent electronic communication between the aromatic rings while maintaining structural rigidity and planarity. These materials demonstrate enhanced charge transport properties and improved thermal stability compared to their saturated analogs [8].

The incorporation of electron-withdrawing fluorine substituents modulates the electronic properties of the acetylene-bridged systems, lowering the HOMO energy level and enhancing oxidative stability. These materials find applications in organic electronics, particularly as components in organic light-emitting diodes and organic photovoltaic devices, where their unique combination of electronic properties and processability makes them valuable building blocks [8].

XLogP3

GHS Hazard Statements

H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (89.13%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (89.13%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant